N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-methoxyaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-3,4-dimethylbenzene-1-sulfonamide.
Reduction: Formation of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The methoxy and methyl groups on the benzene ring may enhance the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- N-(4-methoxyphenyl)-3,5-dimethylbenzene-1-sulfonamide
- N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide
Uniqueness
N-(4-methoxyphenyl)-3,4-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar sulfonamides.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(17,18)16-13-5-7-14(19-3)8-6-13/h4-10,16H,1-3H3 |
InChI Key |
PHSFVSFCZPIRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.